Fmoc-NH-PEG5-CH2COOH, also known as Fmoc-5-(ethylene glycol)-acetic acid, is a compound widely utilized in biochemistry and pharmaceutical research. It features a hydrophilic polyethylene glycol (PEG) chain, which enhances solubility in aqueous environments, and a fluorenylmethoxycarbonyl (Fmoc) protecting group that allows for selective reactions. The terminal carboxylic acid group enables further conjugation with amines, making it a versatile linker in peptide synthesis and drug delivery systems. The compound is classified under peptides and is identified by the CAS registry number 635287-26-2 .
Fmoc-NH-PEG5-CH2COOH can be synthesized through several methods, primarily involving the reaction of Fmoc-protected amines with PEG derivatives. The most common approach involves:
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. Common reagents used include coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid for amide bond formation .
Fmoc-NH-PEG5-CH2COOH has a complex structure characterized by:
The molecular formula is , with a molecular weight of approximately 517.6 g/mol .
The compound's structural integrity can be confirmed through various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide insights into the purity and composition of the synthesized product.
Fmoc-NH-PEG5-CH2COOH is primarily involved in:
The reactivity of the carboxylic acid can be enhanced by using activators like EDC or DCC, which facilitate the formation of an intermediate that readily reacts with amines .
The mechanism of action for Fmoc-NH-PEG5-CH2COOH involves:
This mechanism allows for precise control over the conjugation process, which is critical in applications such as drug delivery and biomolecule labeling .
Fmoc-NH-PEG5-CH2COOH appears as a viscous liquid or oil at room temperature. It should be stored at -18°C for long-term stability .
Key chemical properties include:
Purity levels are typically ≥95%, with analytical methods such as High-Performance Liquid Chromatography (HPLC) used to confirm this .
Fmoc-NH-PEG5-CH2COOH has diverse applications in scientific research:
Fmoc-NH-PEG5-CH2COOH (CAS: 635287-26-2) is a heterobifunctional polyethylene glycol (PEG) derivative featuring two distinct functional groups: an Fmoc-protected amine (9-fluorenylmethoxycarbonyl) and a terminal carboxylic acid. Its systematic IUPAC name is 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19-hexaoxa-4-azahenicosan-21-oic acid, reflecting its 5-ethylene glycol unit spacer ("PEG5") between functional termini. The molecular formula is C27H35NO9, with a molecular weight of 517.6 g/mol [3] [4]. The compound typically appears as a white to off-white solid or viscous liquid (colorless to light yellow) with ≥95% purity, requiring storage at -5°C to prevent degradation [4] [7].
Table 1: Standard Nomenclature and Identifiers
Naming Convention | Designation |
---|---|
CAS Registry Number | 635287-26-2 |
Common Synonyms | Fmoc-PEG5-acetic acid; Fmoc-NH-5(ethylene glycol)-acetic acid; 17-[(9-Fluorenylmethoxycarbonyl)amino]-3,6,9,12,15-pentaoxaheptadecanoic acid |
Molecular Formula | C27H35NO9 |
Linear Formula | Fmoc-NH-(CH2CH2O)5-CH2COOH |
PEG derivatives emerged as cornerstone tools in drug delivery following FDA approvals of early PEGylated proteins (e.g., PEG-adenosine deaminase, 1990). Their evolution accelerated with the need for:
Fmoc-NH-PEG5-CH2COOH represents an advancement in this lineage, combining PEG's pharmacokinetic benefits with Fmoc's supramolecular interactions. Its development was driven by demands for: (1) drug carriers with improved payload capacity, and (2) building blocks for self-assembling nanomaterials [2] [8] [10].
Table 2: Key Milestones in PEG Derivative Development
Era | Innovation | Impact |
---|---|---|
1970s | First PEG-protein conjugates | Demonstrated prolonged plasma half-life |
1990s | FDA approval of PEGylated therapeutics (e.g., Adagen®, Oncaspar®) | Validated safety and efficacy of PEG in clinics |
2000s | Heterobifunctional PEGs (e.g., Fmoc-PEG-acids) | Enabled modular nanocarrier synthesis and "stealth" nanoparticles |
2010s–Present | Fmoc-PEG5-CH2COOH in micelles, hydrogels, PROTACs | Improved drug loading via π-π stacking; precision bioconjugates [2] [6] [9] |
The synergy between Fmoc and PEG5 domains underpins this compound’s versatility:
Self-Assembly Driver: Promoves β-sheet formation in peptide-PEG hybrids, enabling hydrogelation [8].
PEG5 Spacer:
Table 3: Functional Contributions in Molecular Architecture
Moiety | Key Properties | Biomedical Functions |
---|---|---|
Fmoc (9-Fluorenylmethoxycarbonyl) | Hydrophobic (log P > 3), aromatic, UV-active (λex 265 nm) | Drug-carrier interaction via π-π stacking; self-assembly initiation; amine protection |
PEG5 Spacer | Hydrophilic (HLB ≈ 14), flexible, non-immunogenic | Aqueous solubility enhancement; steric shielding; reduced protein adsorption |
Terminal –CH2COOH | Carboxylic acid (pKa ≈ 4.5) | Conjugation to amines via EDC/HATU; micelle/core functionalization |
This molecular duality enables applications ranging from PEG5K-FVE2 micelles (improved paclitaxel loading) [2] to SWNT-PEG carriers (stable aqueous dispersion via Fmoc adsorption) [10]. The terminal carboxylic acid permits conjugation to amines in peptides, antibodies, or nanoparticles, forming amide bonds with <2% hydrolysis in physiological buffers [3] [9].
Note: Compound names referenced: Fmoc-NH-PEG5-CH2COOH, PEG5K-FVE2, PEG diacrylates (PEGDA), Fmoc-FF, PEG5K-(vitamin E)2
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7